Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate
Overview
Description
Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate, also known as Ethyl (3-chlorobenzoyl)acetate, is a chemical compound with the molecular formula C11H11ClO3 . It has an average mass of 226.656 Da and a monoisotopic mass of 226.039673 Da . It is used for research and development purposes .
Synthesis Analysis
Ethyl (3-chlorobenzoyl)acetate is involved in various chemical reactions. It is used in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It also serves as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water . Furthermore, it is used in intramolecular cyclization for the synthesis of dihydrofurans .Molecular Structure Analysis
The molecular structure of Ethyl (3-chlorobenzoyl)acetate consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to an ethyl ester group (COOC2H5). The benzene ring has a chlorine atom substituted at the 3rd position .Physical and Chemical Properties Analysis
Ethyl (3-chlorobenzoyl)acetate is a solid substance. It has a refractive index of 1.5500 (lit.), a boiling point of 268-269 °C (lit.), and a density of 1.213 g/mL at 25 °C (lit.) .Safety and Hazards
Ethyl (3-chlorobenzoyl)acetate should be handled with care. It is advised to avoid breathing vapours, mist or gas. In case of skin contact, wash off with soap and plenty of water. If swallowed, seek immediate medical assistance . Suitable extinguishing media for fires involving this substance include water spray, alcohol-resistant foam, dry chemical or carbon dioxide .
Properties
IUPAC Name |
ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-4-18-14(17)12(9(2)3)13(16)10-6-5-7-11(15)8-10/h5-9,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBLNNHOUKITDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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